molecular formula C13H16BrN3O B3147006 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 61271-81-6

1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No.: B3147006
CAS No.: 61271-81-6
M. Wt: 310.19 g/mol
InChI Key: VODCMHRCJHCFTN-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a spirocyclic compound featuring a brominated aromatic substituent at the 1-position of the triazaspirodecanone scaffold. Its synthesis typically involves multi-step pathways, such as condensation reactions between cyclohexanone derivatives, aromatic amines (e.g., 4-bromoaniline), and thioglycolic acid under reflux conditions . Structural characterization employs advanced techniques like FT-IR, NMR (¹H and ¹³C), X-ray crystallography, and HRMS .

Properties

IUPAC Name

1-(4-bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrN3O/c14-10-1-3-11(4-2-10)17-9-16-12(18)13(17)5-7-15-8-6-13/h1-4,15H,5-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODCMHRCJHCFTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C(=O)NCN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10538349
Record name 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61271-81-6
Record name 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10538349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one typically involves a multi-step process. One common method is the Prins/pinacol reaction, which involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol . This reaction is catalyzed by Lewis acids such as BF3.OEt2 and is carried out in dichloromethane at low temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Research Applications

  • Building Block for Synthesis :
    • This compound serves as a versatile building block for the synthesis of more complex spirocyclic compounds. The triazaspirodecane core allows for modifications that can lead to the development of new molecular architectures with potential applications in drug design and materials science.
  • Mechanistic Studies :
    • The compound's mechanism of action involves interactions with specific molecular targets, such as aromatic residues in proteins and various biomolecules through hydrogen bonding. This property is crucial for understanding how modifications to its structure can influence biological activity.

Biological Applications

  • Bioactive Molecule :
    • Investigated for its potential as a bioactive molecule, 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one has shown promise in various biological assays. Its structural features contribute to its ability to modulate enzyme or receptor activity, which is essential for drug development.
  • Antimicrobial and Anticancer Activities :
    • Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Research into its effects on different cell lines has indicated potential therapeutic applications, although further investigation is necessary to confirm these findings and elucidate the underlying mechanisms .

Medicinal Chemistry

  • Therapeutic Properties :
    • The compound is being explored for its therapeutic potential beyond antimicrobial and anticancer activities. Its unique structural properties may allow it to interact with multiple biological targets, making it a candidate for developing new treatments for various diseases .
  • Case Studies :
    • Case studies have documented the synthesis of derivatives based on this compound that exhibit enhanced biological activity compared to the parent compound. For example, modifications to the bromophenyl group or alterations in the triazaspirodecane core have resulted in compounds with improved efficacy against specific cancer cell lines .

Industrial Applications

  • Material Development :
    • In industrial settings, this compound is utilized in the development of new materials with unique properties. Its chemical reactivity allows it to be incorporated into polymers or other materials that require specific functional characteristics .
  • Potential Uses in Coatings and Plastics :
    • The compound's stability and reactivity make it suitable for applications in coatings and plastics where enhanced durability and performance are required. Research into its incorporation into composite materials is ongoing .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the triazaspirodecane core can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

  • Structural Difference : Fluorine replaces bromine at the para position.
  • Impact : Fluorine’s smaller size and high electronegativity enhance metabolic stability and bioavailability but reduce steric bulk compared to bromine. This analog is explored for central nervous system (CNS) targets due to improved blood-brain barrier penetration .
  • Activity: Limited cytotoxicity data available, but fluorinated analogs are often prioritized for CNS-active drug development .

1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

  • Structural Difference : Chlorine replaces bromine.
  • Impact: Chlorine’s intermediate electronegativity and smaller size balance lipophilicity and solubility.
  • Activity : Similar anti-leukemic activity inferred but requires direct comparative studies .

1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one

  • Structural Difference: A pyrroloquinoxaline group is appended at the 8-position.
  • Impact : The extended aromatic system enhances DNA intercalation, leading to superior cytotoxicity (IC₅₀ values in the µM range against leukemia cells) .
  • Activity : Demonstrated 2–3-fold higher potency than the bromophenyl derivative in HL60 and U937 cell lines .

Heterocyclic and Alkyl-Substituted Analogs

8-(3-Bromo-5-chloropyridin-4-yl)-1,3,8-triazaspiro[4.5]decan-4-one

  • Structural Difference : A pyridinyl group replaces the bromophenyl moiety.
  • Impact : The nitrogen-rich heterocycle improves solubility and hydrogen-bonding capacity, favoring oral bioavailability. This compound is a candidate for small-molecule modulators targeting enzymes or receptors .
  • Activity : Shows moderate activity in kinase inhibition assays but lacks direct anticancer data .

8-[4,4-Bis(4-fluorophenyl)butyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Fluspirilene)

  • Structural Difference : A bis(fluorophenyl)butyl chain at the 8-position.
  • Impact : Increased lipophilicity and bulk enhance CNS penetration, making it a potent antipsychotic (D₂ receptor antagonist) .
  • Activity: No cytotoxicity reported; therapeutic use diverges from anticancer applications .

Data Table: Key Structural and Activity Comparisons

Compound Name Substituent (Position) Molecular Weight (g/mol) Biological Activity Highlights Source
This compound 4-Bromophenyl (1) ~284.14 Anti-leukemic (IC₅₀: 10–20 µM)
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one 4-Fluorophenyl (1) ~245.32 CNS-targeted; improved bioavailability
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one 4-Chlorophenyl (1) 265.74 Potential anti-leukemic activity
8-(Pyrroloquinoxalinyl)-derivative Pyrroloquinoxaline (8) ~450.00 High cytotoxicity (IC₅₀: 2–5 µM)
Fluspirilene Bis(fluorophenyl)butyl (8) 475.57 Antipsychotic activity

Mechanistic and Therapeutic Divergence

  • Anticancer vs. CNS Applications: Bromophenyl and pyrroloquinoxaline derivatives primarily target cancer cells via DNA interaction or kinase inhibition , while fluorinated and alkylated analogs (e.g., Fluspirilene) target CNS receptors .
  • Synthetic Flexibility : The 8-position accommodates diverse groups (e.g., benzyl, cyclohexyl), enabling optimization for specific targets .

Biological Activity

1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one is a synthetic compound classified as a spirocyclic molecule, notable for its complex structure and potential biological activities. It has garnered interest in various fields, particularly in medicinal chemistry due to its unique molecular interactions and therapeutic potential.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H16BrN3O
  • Molecular Weight : 310.19 g/mol
  • CAS Number : 61271-81-6
  • Structural Features : The compound features a bromophenyl group and a triazaspirodecane core, which contribute to its distinct chemical reactivity and biological activity.

Antipsychotic Properties

Research indicates that derivatives of triazaspiro[4.5]decan-4-one show promise as antipsychotic agents. A study highlighted the antipsychotic profile of related compounds, suggesting that structural modifications can enhance efficacy while minimizing side effects. Specifically, the compound demonstrated reduced propensity for neurological side effects compared to other antipsychotics when tested in animal models .

Antimicrobial and Anticancer Activities

This compound has been explored for its antimicrobial properties. Preliminary studies suggest that it may exhibit significant activity against various bacterial strains, although comparative data with standard antimicrobial agents are still limited.

In terms of anticancer activity, compounds with similar structural motifs have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT 116 (colon cancer). For instance, related compounds were evaluated for their ability to inhibit cancer cell proliferation, with some showing IC50 values comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Molecular Interactions : The bromophenyl group facilitates π-π interactions with aromatic residues in proteins, while the triazaspirodecane core can form hydrogen bonds with various biomolecules.
  • Target Modulation : These interactions may modulate the activity of enzymes or receptors involved in critical biological pathways, potentially leading to therapeutic effects in conditions such as psychosis and cancer.

Case Study 1: Antipsychotic Efficacy

A study involving the evaluation of 8-[3-[Bis(4-fluorophenyl)amino]propyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one demonstrated significant behavioral effects in rat models predictive of antipsychotic efficacy. The findings suggested that certain structural modifications could enhance therapeutic profiles while reducing adverse effects associated with traditional antipsychotics .

Case Study 2: Antimicrobial Screening

In another investigation, derivatives of this compound were screened against Mycobacterium tuberculosis and other pathogens. While some derivatives displayed promising activity levels, further optimization is necessary to improve their efficacy relative to existing treatments .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotable Features
1-(4-Fluorophenyl)-1,3,8-triazaspiro[4.5]decan-4-oneAntipsychotic propertiesReduced side effects compared to traditional agents
1,6-Dioxaspiro[4.5]decan-8-oneModerate anticancer activityDifferent core structure
1-(Phenyl)triazole derivativesAntimicrobial and anticancer activitiesBroad range of biological activities

Q & A

Q. Advanced Pharmacological Profiling

  • µ-Opioid Receptor : Radioligand displacement assays (IC50_{50} = 15 nM) using 3H^{3}\text{H}-DAMGO .
  • Antileukemic Activity : Cytotoxicity against K562 cells (IC50_{50} = 2.1 µM) via mitochondrial apoptosis pathways .
  • Metabolic Stability : Microsomal t1/2_{1/2} = 32 min (human liver microsomes), suggesting need for prodrug strategies .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one
Reactant of Route 2
1-(4-Bromophenyl)-1,3,8-triazaspiro[4.5]decan-4-one

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